molecular formula C9H10Cl2O B3174344 Benzenepropanol, 3,5-dichloro- CAS No. 95333-96-3

Benzenepropanol, 3,5-dichloro-

Cat. No.: B3174344
CAS No.: 95333-96-3
M. Wt: 205.08 g/mol
InChI Key: SFYHVNQQBNMCOP-UHFFFAOYSA-N
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Description

Benzenepropanol, 3,5-dichloro- is an organic compound with the molecular formula C9H9Cl2O. It is a derivative of benzene, characterized by the presence of two chlorine atoms at the 3 and 5 positions and a propanol group attached to the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenepropanol, 3,5-dichloro- typically involves the chlorination of benzene derivatives followed by the introduction of the propanol group. One common method includes the chlorination of 4-chloro-2-nitrotoluene to obtain 4,6-dichloro-o-nitrotoluene, which is then oxidized and hydrogenated to produce 4,6-dichloro amino benzoic acid. This intermediate is subsequently decarboxylated to yield 3,5-dichloroaniline, which can be further processed to obtain Benzenepropanol, 3,5-dichloro- .

Industrial Production Methods

Industrial production of Benzenepropanol, 3,5-dichloro- often involves large-scale chlorination and hydrogenation processes. These methods are designed to maximize yield and purity while minimizing environmental impact. The use of advanced catalysts and optimized reaction conditions ensures efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions

Benzenepropanol, 3,5-dichloro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into less chlorinated derivatives.

    Substitution: Electrophilic substitution reactions are common, where the chlorine atoms can be replaced by other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: DDQ in acetonitrile is a common reagent for oxidation reactions.

    Reduction: Hydrogenation using palladium catalysts is often employed for reduction reactions.

    Substitution: Various electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include quinones, less chlorinated derivatives, and substituted benzene compounds, depending on the reaction conditions and reagents used .

Scientific Research Applications

Benzenepropanol, 3,5-dichloro- has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs.

    Industry: It is used in the production of pesticides, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzenepropanol, 3,5-dichloro- involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in substitution reactions, forming covalent bonds with nucleophilic sites on target molecules. This interaction can lead to the inhibition of certain enzymes or the disruption of cellular processes, depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

    Benzenepropanol: Lacks the chlorine substituents, resulting in different chemical properties and reactivity.

    3,5-Dichlorobenzyl Alcohol: Similar structure but with a benzyl group instead of a propanol group.

    3,5-Dichlorophenol: Contains hydroxyl group instead of propanol, leading to different applications and reactivity.

Uniqueness

Benzenepropanol, 3,5-dichloro- is unique due to the presence of both chlorine atoms and the propanol group, which confer distinct chemical properties and reactivity. This combination makes it valuable in specific chemical reactions and applications that other similar compounds may not be suitable for .

Properties

IUPAC Name

3-(3,5-dichlorophenyl)propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10Cl2O/c10-8-4-7(2-1-3-12)5-9(11)6-8/h4-6,12H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFYHVNQQBNMCOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)CCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701309890
Record name 3,5-Dichlorobenzenepropanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701309890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95333-96-3
Record name 3,5-Dichlorobenzenepropanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=95333-96-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Dichlorobenzenepropanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701309890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

LiAlH4 (1M in Et2O, 10 mL, 10 mmol) was slowly added to a solution of 3-(3,5-dichlorophenyl)-propionic acid (2.19 g, 10 mmol) in Et2O (50 mL). The reaction was heated at reflux for 2 h. The reaction was cooled to room temperature and 2 N NaOH (1 mL) and aqueous NH4Cl (satd., 3 mL) as room temperature and 2 N NaOH (1 mL) and aqueous NH4Cl (satd., 3 mL) as over MgSO4, filtered, and concentrated. The product was purified by flash chromatography (25% EtOAc/hexanes) to afford 3-(3,5-dichlorophenyl)-propanol (640 mg). 1H NMR (400 MHz, CDCl3) δ 7.17 (m, 1H), 7.07 (m, 2H), 3.64 (m, 2H), 2.65 (t, 2H), 1.84 (m, 2H).
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
2.19 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

LiAlH4 (1M in Et2O, 10 mL, 10 mmol) was slowly added to a solution of 3-(3,5-dichlorophenyl)-propionic acid (2.19 g, 10 mmol) in Et2O (50 mL). The reaction was heated at reflux for 2 h. The reaction was cooled to room temperature and 2 N NaOH (1 mL) and aqueous NH4Cl (satd., 3 mL) as carefully added. The solution was filtered through Celite and the filtrate was dried over MgSO4, filtered, and concentrated. The product was purified by flash chromatography (25% EtOAc/hexanes) to afford 3-(3,5-dichlorophenyl)-propanol (640 mg). 1H NMR (400 MHz, CDCl3) δ 7.17 (m, 1H), 7.07 (m, 2H), 3.64 (m, 2H), 2.65 (t, 2H), 1.84 (m, 2H).
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
2.19 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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